Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a pyridine ring, and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 2-(morpholin-4-yl)pyridine with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding N-oxide, while reduction may yield a fully saturated amine .
Wissenschaftliche Forschungsanwendungen
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(morpholin-4-yl)(pyridin-3-yl)methyl]hydrazinecarboxamide
- N-(pyridin-4-yl)pyridin-4-amine
- 2-Pyridinamine,5-methyl-N-4-piperidinyl-,dihydrobromide .
Uniqueness
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C11H19Cl2N3O |
---|---|
Molekulargewicht |
280.19 g/mol |
IUPAC-Name |
N-methyl-1-(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-12-9-10-3-2-4-13-11(10)14-5-7-15-8-6-14;;/h2-4,12H,5-9H2,1H3;2*1H |
InChI-Schlüssel |
OEQFBTSNNWKCGR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(N=CC=C1)N2CCOCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.